
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-bromo-2-methoxypyridine with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Protic Solvents: Used in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronate Esters: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is highly efficient and allows for the selective formation of biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxypyridine-5-boronic acid: Similar structure but with a different substitution pattern on the pyridine ring.
3-Pyridinylboronic acid: Lacks the methoxy and oxoethyl groups, making it less versatile in certain reactions.
5-Methoxy-3-pyridineboronic acid pinacol ester: A derivative with a pinacol ester protecting group, used in specific synthetic applications.
Uniqueness
(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity and selectivity in various chemical reactions. The presence of the methoxy and oxoethyl groups provides additional functional handles for further chemical modifications, making it a valuable compound in organic synthesis.
Eigenschaften
Molekularformel |
C8H10BNO4 |
|---|---|
Molekulargewicht |
194.98 g/mol |
IUPAC-Name |
[5-(2-methoxy-2-oxoethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)3-6-2-7(9(12)13)5-10-4-6/h2,4-5,12-13H,3H2,1H3 |
InChI-Schlüssel |
CWTPANJZWKHZSG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1)CC(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


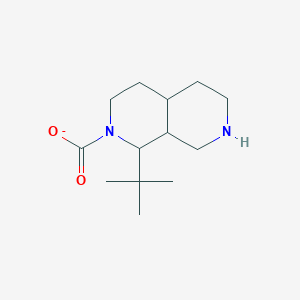

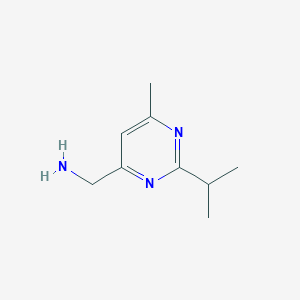
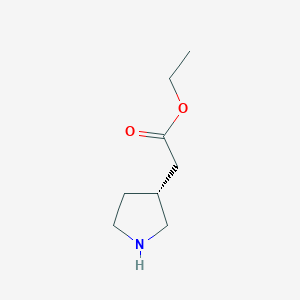
![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

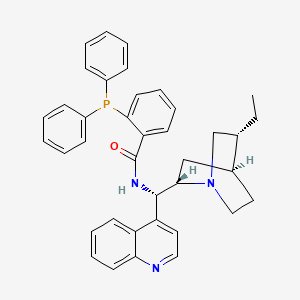

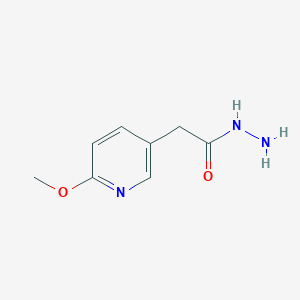
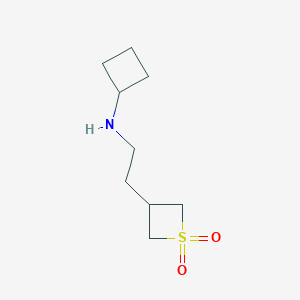
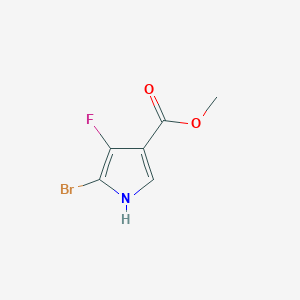
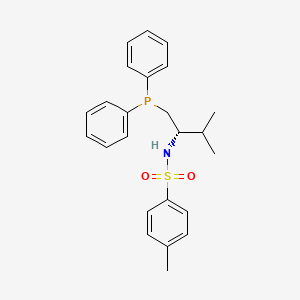
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)
